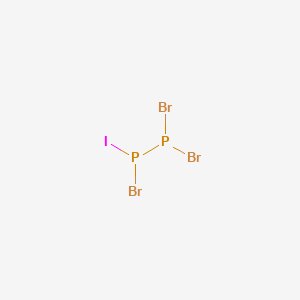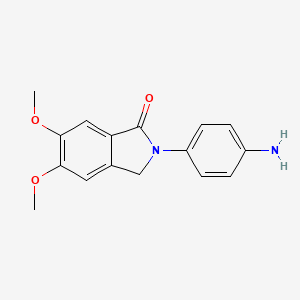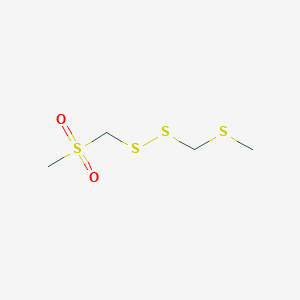![molecular formula C13H12O2 B12553360 1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy- CAS No. 153202-79-0](/img/structure/B12553360.png)
1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy- is a compound belonging to the cycloproparene series It is characterized by the presence of a cyclopropane ring fused to a naphthalene moiety, with methoxy groups at the 3 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy- can be synthesized from 1,4-benzoquinone through a multi-step process. The synthesis involves the following steps:
Formation of the cyclopropane ring: This step involves the cyclopropanation of a suitable precursor.
Introduction of methoxy groups: The methoxy groups are introduced at the 3 and 6 positions through methylation reactions.
Purification and isolation: The final compound is purified and isolated using standard techniques such as chromatography.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using cerium ammonium nitrate to form 1H-Cyclopropa[b]naphthalene-3,6-dione.
Demethylation: Demethylation of the methoxy groups can be achieved using cerium(IV) ammonium nitrate.
Addition Reactions: The compound can undergo addition reactions with bromine to form dibromodihydrocyclopropanaphthalenedione.
Common Reagents and Conditions:
Oxidation: Cerium ammonium nitrate is commonly used as an oxidizing agent.
Demethylation: Cerium(IV) ammonium nitrate is used for demethylation reactions.
Addition Reactions: Bromine is used for addition reactions.
Major Products:
Oxidation: 1H-Cyclopropa[b]naphthalene-3,6-dione.
Demethylation: 1H-Cyclopropa[b]naphthalene-3,6-dione.
Addition Reactions: Dibromodihydrocyclopropanaphthalenedione.
Aplicaciones Científicas De Investigación
1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy- has several scientific research applications, including:
Chemistry: The compound is used in studies related to the synthesis and reactivity of cycloproparenes.
Biology: It is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy- involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and demethylation, which can alter its structure and reactivity . The specific molecular targets and pathways involved in its action are still under investigation.
Comparación Con Compuestos Similares
1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy- can be compared with other similar compounds, such as:
1H-Cyclopropa[b]naphthalene-3,6-dione: This compound is formed through the oxidation of 1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy- and has similar structural features.
1H-Cyclopropabenzene: Another compound in the cycloproparene series, which shares the cyclopropane ring fused to an aromatic system.
The uniqueness of 1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy- lies in its specific substitution pattern and reactivity, which distinguishes it from other cycloproparenes.
Propiedades
Número CAS |
153202-79-0 |
|---|---|
Fórmula molecular |
C13H12O2 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
3,6-dimethoxy-1H-cyclopropa[b]naphthalene |
InChI |
InChI=1S/C13H12O2/c1-14-12-3-4-13(15-2)11-7-9-5-8(9)6-10(11)12/h3-4,6-7H,5H2,1-2H3 |
Clave InChI |
BWPAWMZEKVRJQJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C=C3CC3=CC2=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


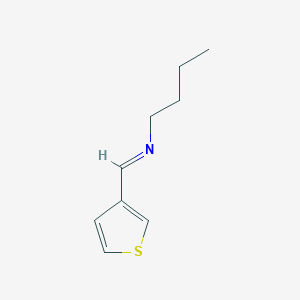
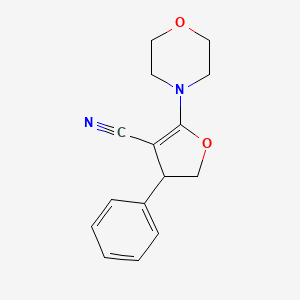
![2,2'-[(4,5-Dibromo-1,2-phenylene)bis(oxy)]bis(N,N-dioctylacetamide)](/img/structure/B12553288.png)
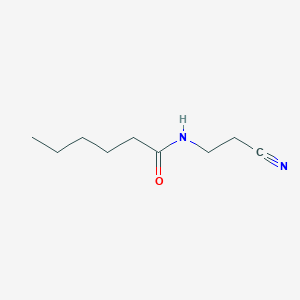
![2-[(4R)-2,2-Diethyl-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B12553298.png)
silane](/img/structure/B12553300.png)
![3-{[(4-Methoxyphenyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B12553313.png)
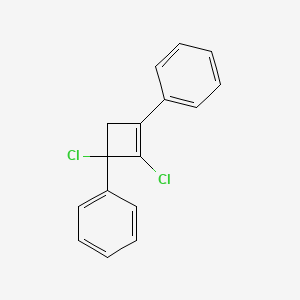

![[2-[[4-[(2-Amino-4-oxo-1,3-thiazol-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl] acetate](/img/structure/B12553345.png)

